molecular formula C8H14FNO4S B15373885 Tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate

Tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate

Cat. No.: B15373885
M. Wt: 239.27 g/mol
InChI Key: IBXMTJSSYNZURZ-UHFFFAOYSA-N
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Description

Tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate is a specialized organic compound featuring a tert-butyl carbamate group linked to a sulfonyl-substituted fluorinated cyclopropane ring. This structure combines steric protection (via the tert-butyl group) with the electron-withdrawing properties of the sulfonyl moiety and the unique conformational strain of the fluorinated cyclopropane. Such compounds are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting drugs, where the sulfonyl carbamate moiety may act as a protective group for amines or participate in prodrug activation .

Its properties and applications are inferred from structurally analogous tert-butyl carbamate derivatives, such as those documented in patent syntheses and safety data sheets (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ).

Properties

IUPAC Name

tert-butyl N-(1-fluorocyclopropyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4S/c1-7(2,3)14-6(11)10-15(12,13)8(9)4-5-8/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXMTJSSYNZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate with related compounds, emphasizing differences in substituents, molecular properties, and synthetic applications.

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl, cyclopropane, carbamate C₁₄H₁₈FNO₂ 251.3 Intermediate in kinase inhibitor synthesis; moderate solubility in organic solvents
tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate Pyrazole, fluoropyridinyl, cyclopropane C₁₆H₂₀FN₃O₂ 305.3 Antiviral agent precursor; enhanced metabolic stability due to fluorine
tert-Butyl ((1R,3S)-3-isopropyl-3-([4-(2-trifluoromethylphenyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl)cyclopentyl)carbamate Trifluoromethylphenyl, dihydropyridine C₂₉H₃₈F₃N₃O₃ 557.6 High molecular weight; used in neurokinin receptor antagonist synthesis
(R)-Tert-butyl(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate Bis(trifluoromethyl)benzyl, benzazepine C₂₈H₂₇F₆N₃O₅ 599.5 Complex heterocyclic system; targets protease-activated receptors
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate Nitrophenyl sulfonyl, benzyl, hydroxy C₂₆H₃₆N₄O₇S 548.6 Chiral intermediate; nitro group aids in catalytic reactions

Key Comparative Insights:

Fluorine Substituents: The presence of fluorine (as in the 1-fluorocyclopropyl or 3-fluorophenyl groups) enhances metabolic stability and modulates electronic properties.

Cyclopropane vs. Larger Rings : The strained cyclopropane ring in the target compound may improve binding affinity in drug targets by enforcing rigid conformations, whereas larger rings (e.g., cyclopentyl in ) offer flexibility for accommodating bulkier substituents.

Sulfonyl Functionality : Sulfonyl-containing derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitution reactions compared to carbamates lacking this group. This property is critical in prodrug activation or covalent inhibitor design.

Molecular Weight and Solubility: The target compound’s molecular weight is likely lower than analogs with complex heterocycles (e.g., ), suggesting better bioavailability. However, the sulfonyl group may reduce solubility in nonpolar solvents compared to phenyl or pyridinyl derivatives .

Research Findings and Limitations

  • Synthetic Challenges: Fluorinated cyclopropanes require specialized methods for ring closure (e.g., Simmons-Smith reactions), which are less straightforward than synthesizing non-fluorinated analogs .
  • Biological Activity : While fluorinated tert-butyl carbamates are common in kinase inhibitors (e.g., ), the sulfonyl variant’s efficacy in this context remains underexplored.
  • Safety Profile: Analogous compounds (e.g., ) show moderate toxicity, necessitating careful handling.

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